Regulatory Identity as Ganciclovir EP Impurity A | Definitive Pharmacopoeial Designation
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is officially designated as Ganciclovir EP Impurity A in the European Pharmacopoeia monographs for Ganciclovir [1]. Unlike unclassified synthetic intermediates or research-grade analogs, this compound carries a specific pharmacopoeial impurity designation that is essential for ANDA submissions and commercial batch release testing [1]. The compound is chemically distinct from Ganciclovir (C9H13N5O4, MW 255.23) in that it contains a chlorine atom and a vinyl group, resulting in a molecular formula of C9H10ClN5O2 and a molecular weight of 255.66 g/mol [2].
| Evidence Dimension | Regulatory Status / Designation |
|---|---|
| Target Compound Data | EP Impurity A (Pharmacopoeial Specified Impurity) |
| Comparator Or Baseline | Ganciclovir (Parent Drug) - Not an impurity; other Ganciclovir-related compounds without EP designation |
| Quantified Difference | Binary (Specified Impurity vs. Unspecified/Not Listed) |
| Conditions | European Pharmacopoeia Monograph Classification |
Why This Matters
For ANDA filers and QC laboratories, procurement of a compound with a defined pharmacopoeial impurity designation is a regulatory prerequisite that generic Ganciclovir or non-designated analogs cannot satisfy.
- [1] ChemWhat Database. (n.d.). 更昔洛韋 EP 雜質 A CAS#:1797982-93-4. View Source
- [2] Pharmaffiliates. (n.d.). Ganciclovir - Impurity A EP/BP Product Information. View Source
